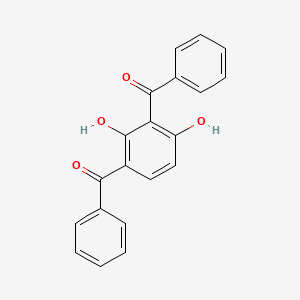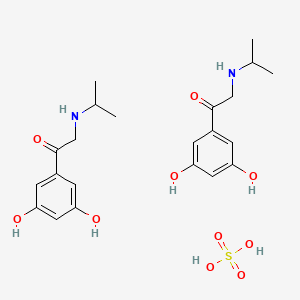
3',5'-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate is a chemical compound with the molecular formula C22H32N2O10S and a molecular weight of 516.572 g/mol This compound is known for its unique structure, which includes both hydroxyl and isopropylamino groups attached to an acetophenone core
Métodos De Preparación
One common method involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)acetophenone hydrochloride in the presence of an ion exchange resin . This process helps control impurities and provides the desired product with good yield and purity.
Análisis De Reacciones Químicas
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The isopropylamino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the isopropylamino group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate can be compared with other similar compounds, such as:
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride: This compound is a precursor in the synthesis of the hemisulfate derivative and has similar chemical properties.
Isoproterenol hydrochloride: This compound is an isopropyl analog of epinephrine and has similar biological activities, particularly as a β-adrenoreceptor agonist
Propiedades
Fórmula molecular |
C22H32N2O10S |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
1-(3,5-dihydroxyphenyl)-2-(propan-2-ylamino)ethanone;sulfuric acid |
InChI |
InChI=1S/2C11H15NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h2*3-5,7,12-14H,6H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
FQWRVSJRQIAPRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(=O)C1=CC(=CC(=C1)O)O.CC(C)NCC(=O)C1=CC(=CC(=C1)O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


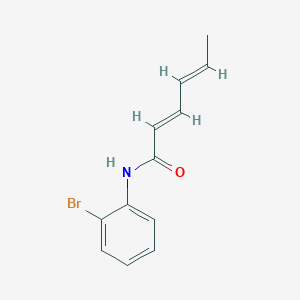


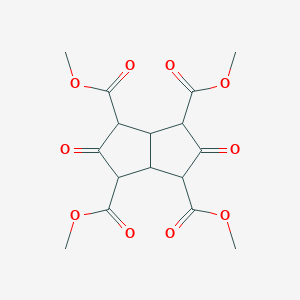
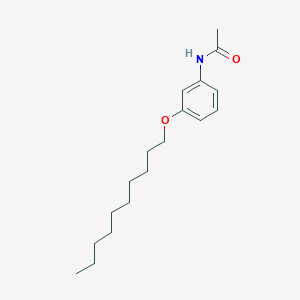

![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)


![3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
